2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride

Description

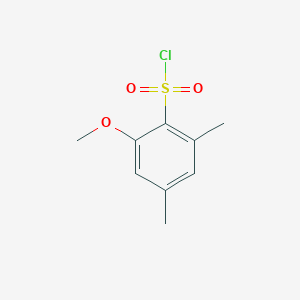

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride (CAS RN: 1021373-11-4) is a sulfonyl chloride derivative with the molecular formula C₉H₁₁ClO₃S and a molar mass of 234.7 g/mol . The compound features a benzene ring substituted with a methoxy group (-OCH₃) at position 2, methyl groups (-CH₃) at positions 4 and 6, and a sulfonyl chloride (-SO₂Cl) functional group at position 1. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds.

The sulfonyl chloride group’s electrophilic nature enables nucleophilic substitution reactions, making it valuable for introducing sulfonyl-based functionalities into target molecules.

Properties

IUPAC Name |

2-methoxy-4,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAHBECKCLILHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the sulfonation of 2-methoxy-4,6-dimethylbenzene followed by chlorination to introduce the sulfonyl chloride group. The reaction conditions often require the presence of a strong acid, such as sulfuric acid, and a chlorinating agent like thionyl chloride .

Industrial Production Methods

In industrial settings, the production of 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Organic Synthesis

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, which are crucial for forming various organic compounds.

Case Study: Synthesis of Sulfonamides

One notable application is in the synthesis of sulfonamide drugs. The compound can react with amines to form sulfonamides, which are important in medicinal chemistry for their antibacterial properties. For instance, the reaction of 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride with an amine can yield a sulfonamide with enhanced pharmacological activity.

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the development of new drugs. Its ability to modify existing drug structures enhances their efficacy and bioavailability.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of sulfonyl chlorides exhibit antiviral activities. A study indicated that modifying antiviral agents with sulfonyl groups significantly improved their potency against viral infections. The incorporation of 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride into drug candidates has led to promising results in enhancing therapeutic effects.

Agrochemical Applications

In agriculture, sulfonyl chlorides are used to produce herbicides and fungicides. The compound can act as a building block for developing new agrochemicals that target specific pests or diseases.

Case Study: Herbicide Development

A notable application is the synthesis of selective herbicides that inhibit specific enzymes in plants. By utilizing 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride as a precursor, researchers have developed herbicides that effectively control weed growth without harming crops.

Material Science

The compound's reactivity allows it to be used in the modification of polymers and materials. It can be employed to enhance the properties of materials such as plastics and coatings.

Case Study: Polymer Modification

In material science research, sulfonyl chlorides have been used to introduce functional groups into polymers, improving their thermal stability and mechanical properties. The use of 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride has shown significant improvements in material performance in laboratory tests.

Data Summary Table

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamides | Enhanced antibacterial properties |

| Pharmaceuticals | Development of antiviral agents | Improved potency against viral infections |

| Agrochemicals | Production of selective herbicides | Effective weed control without crop damage |

| Material Science | Polymer modification | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride involves the electrophilic attack on nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The methyl and methoxy groups in the target compound reduce steric hindrance compared to bulkier substituents like trifluoromethyl (-CF₃) in its fluorinated analog . This may enhance reactivity in nucleophilic substitutions.

- Fluorinated analogs (e.g., 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride) exhibit increased electron-withdrawing effects, which could stabilize the sulfonyl chloride group but reduce solubility in polar solvents .

Reactivity and Applications: Unlike metsulfuron-methyl ester—a sulfonylurea herbicide with a triazine ring—the target compound lacks a urea bridge, limiting its direct herbicidal activity but broadening its utility as a synthetic precursor . 4-Methylsulfonylphenol demonstrates how replacing the sulfonyl chloride group with a methylsulfonyl (-SO₂CH₃) group shifts functionality toward non-reactive intermediates used in polymer or agrochemical synthesis .

Thermal and Chemical Stability :

- Sulfonyl chlorides are generally moisture-sensitive and prone to hydrolysis. The electron-donating methoxy group in the target compound may slightly mitigate this reactivity compared to electron-deficient analogs.

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s structure allows regioselective modifications. For example, the methoxy group can be demethylated to introduce hydroxyl functionalities, while the sulfonyl chloride enables coupling with amines to form sulfonamides .

- Comparative Reactivity: In DPPH radical scavenging assays, structurally related Schiff base compounds (e.g., 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol) exhibit antioxidant activity (EC₅₀ = 10.46 ppm) .

- Agrochemical Derivatives : Sulfonyl chlorides like the target compound are precursors to sulfonylurea herbicides (e.g., metsulfuron-methyl), which rely on sulfonamide bridges for bioactivity .

Biological Activity

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride, also known as sulfonyl chloride , is an organic compound characterized by its sulfonyl chloride functional group. This compound has garnered attention for its diverse applications in organic synthesis and potential biological activities. The focus of this article is to elucidate the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClO₃S

- Molecular Weight : 220.70 g/mol

- CAS Number : 1021373-11-4

The compound features a methoxy group and two methyl groups attached to a benzene ring, along with a sulfonyl chloride group. This unique structure contributes to its reactivity and biological activity.

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride primarily acts through electrophilic aromatic substitution , a two-step mechanism involving:

- Formation of a sigma bond with the aromatic ring.

- Removal of a proton from the benzenonium intermediate to yield substituted benzene derivatives.

These derivatives can interact with various biological targets, influencing biochemical pathways and cellular functions.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds derived from sulfonyl chlorides have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances antibacterial efficacy .

Antitumor Properties

Some studies have explored the potential anticancer effects of sulfonyl chloride derivatives. Compounds similar to 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Sulfonyl chlorides can act as inhibitors for certain enzymes. For example, they may inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby blocking substrate access and enzyme activity .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several sulfonyl chloride derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of various benzene sulfonyl chlorides on human cancer cell lines (e.g., HeLa and MCF-7). The IC₅₀ values ranged between 10 µM to 25 µM, indicating potent anticancer activity .

Pharmacokinetics

The pharmacokinetic profile of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride suggests rapid absorption and metabolism in biological systems. However, due to its reactive nature as a sulfonyl chloride, it necessitates careful handling to prevent hydrolysis or degradation during storage and application.

Applications in Research

This compound is utilized in various scientific research applications:

- Organic Synthesis : As a reagent for synthesizing sulfonamides and other biologically active compounds.

- Biochemical Studies : In modifying biomolecules such as proteins to investigate their functions and interactions.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride?

- Methodological Answer : Synthesis optimization requires careful control of sulfonation and chlorination steps. Key parameters include reaction temperature (typically 0–5°C for sulfonation to avoid side reactions), stoichiometric ratios of reagents (e.g., ClSO₃H or SOCl₂), and solvent selection (e.g., dichloromethane for improved solubility). Post-reaction purification via fractional distillation or recrystallization is essential to isolate the product from byproducts like 4-methylbenzene-1-sulfonyl chloride derivatives .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare ¹H/¹³C chemical shifts with literature data for methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3–2.5 ppm).

- IR spectroscopy : Confirm sulfonyl chloride functional groups via S=O stretching (~1370 cm⁻¹ and 1180 cm⁻¹).

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., ortho vs. para methyl groups) using single-crystal data .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer : Impurities like unreacted 4,6-dimethyl-2-methoxybenzene or over-sulfonated derivatives may form. Techniques to address these include:

- Chromatographic separation (e.g., silica gel column with hexane/ethyl acetate gradients).

- Recrystallization in non-polar solvents (e.g., toluene) to remove hydrophilic byproducts .

Advanced Research Questions

Q. How does steric hindrance from the methoxy and methyl groups influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : Steric effects reduce reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies under varying conditions (e.g., solvent polarity, temperature) can quantify these effects. For example, compare reaction rates with methylamine vs. tert-butylamine using stopped-flow techniques. Computational modeling (DFT) further predicts transition-state geometries and activation barriers .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms or solvent inclusion. Strategies include:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify polymorph transitions.

- Variable-temperature NMR : Monitor conformational changes in solution.

- Cross-validate data with independent synthetic routes (e.g., alternative chlorinating agents like PCl₅ vs. SOCl₂) .

Q. How can researchers assess the compound’s stability under long-term storage or reactive conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal degradation : Heat samples to 40–60°C and monitor decomposition via HPLC.

- Hydrolytic stability : Expose to controlled humidity (e.g., 75% RH) and track sulfonic acid formation via titration.

- Light sensitivity : UV-visible spectroscopy to detect photolytic byproducts .

Q. What mechanistic insights can be gained from studying its reactivity in Suzuki-Miyaura couplings or other cross-coupling reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) or Hammett plots to elucidate whether the sulfonyl chloride acts as an electrophilic partner or undergoes transmetalation. For example, compare reaction rates with electron-rich vs. electron-deficient arylboronic acids. Synchrotron-based XAS can probe metal-sulfonyl interactions in catalytic cycles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Apparent contradictions may stem from solvent purity or temperature variations. Systematically test solubility in rigorously dried solvents (e.g., molecular sieves for THF) and document temperature controls. For example, solubility in DMSO increases significantly above 30°C due to disrupted crystal lattice energy .

Q. What protocols validate the compound’s role as a sulfonating agent in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.